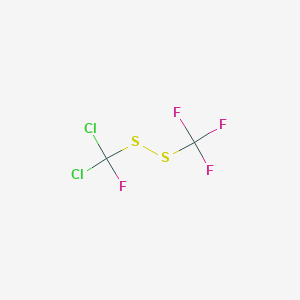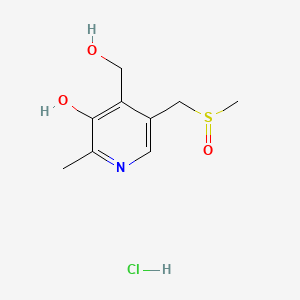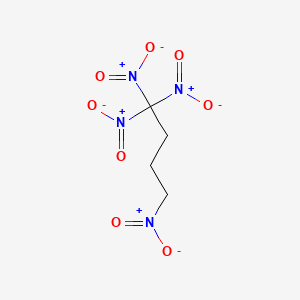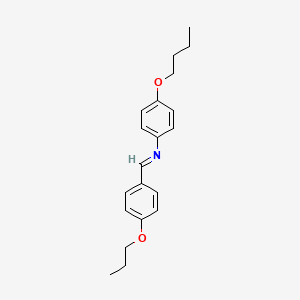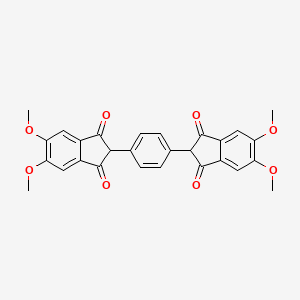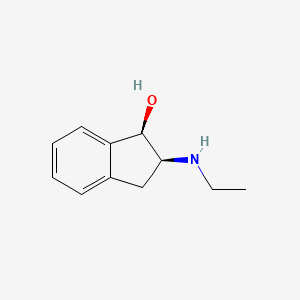![molecular formula C8H4Br6O2 B14706551 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 14362-06-2](/img/structure/B14706551.png)
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a brominated derivative of norbornene. This compound is known for its unique structure, which includes a bicyclic framework with multiple bromine atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the bromination of norbornene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective bromination of the desired positions on the norbornene ring .
Chemical Reactions Analysis
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: Research is being conducted to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems .
Comparison with Similar Compounds
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has chlorine atoms instead of bromine, leading to different reactivity and applications.
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has an additional carboxylic acid group, which affects its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, stability, and applications.
Properties
CAS No. |
14362-06-2 |
|---|---|
Molecular Formula |
C8H4Br6O2 |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Br6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16) |
InChI Key |
CVMNXPGLNRDDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






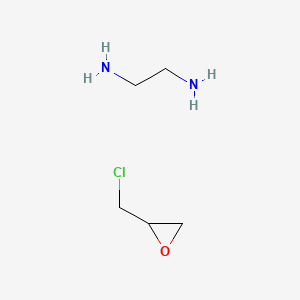
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
